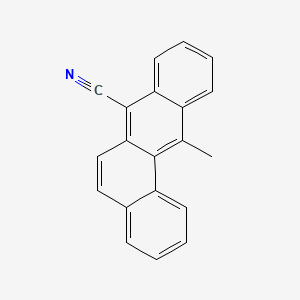
BENZ(a)ANTHRACENE, 7-CYANO-12-METHYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 12-methylbenzo[a]anthracene-7-carbonitrile involves several steps, typically starting with the preparation of the benzo[a]anthracene core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
12-Methylbenzo[a]anthracene-7-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
12-Methylbenzo[a]anthracene-7-carbonitrile has several scientific research applications:
Mécanisme D'action
The mechanism of action of 12-methylbenzo[a]anthracene-7-carbonitrile involves its interaction with cellular components. It can bind to DNA and proteins, leading to mutations and other cellular changes . The compound is metabolized by enzymes such as cytochrome P450, which converts it into reactive intermediates that can form adducts with DNA . These interactions can disrupt normal cellular processes and contribute to carcinogenesis .
Comparaison Avec Des Composés Similaires
12-Methylbenzo[a]anthracene-7-carbonitrile is similar to other polycyclic aromatic hydrocarbons, such as 7,12-dimethylbenz[a]anthracene and benzo[a]pyrene . its unique structure, with a cyano group at the 7-position and a methyl group at the 12-position, distinguishes it from these compounds .
Similar compounds include:
7,12-Dimethylbenz[a]anthracene: Known for its potent carcinogenic properties.
Benzo[a]pyrene: Another well-studied PAH with significant environmental and health impacts.
Propriétés
Numéro CAS |
63020-25-7 |
|---|---|
Formule moléculaire |
C20H13N |
Poids moléculaire |
267.3 g/mol |
Nom IUPAC |
12-methylbenzo[a]anthracene-7-carbonitrile |
InChI |
InChI=1S/C20H13N/c1-13-15-7-4-5-9-17(15)19(12-21)18-11-10-14-6-2-3-8-16(14)20(13)18/h2-11H,1H3 |
Clé InChI |
GMZDCSKUCXWPPZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C3=CC=CC=C13)C#N)C=CC4=CC=CC=C42 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


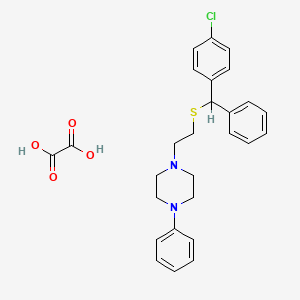
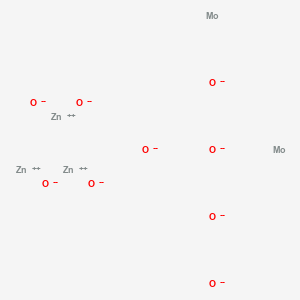
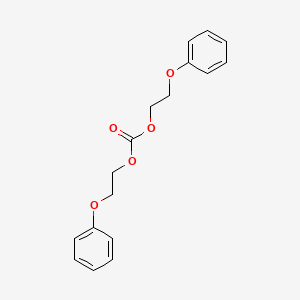
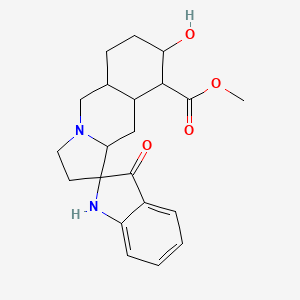

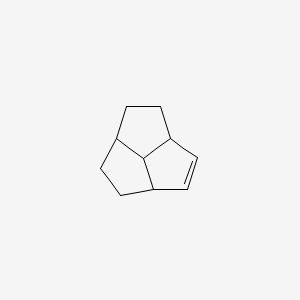
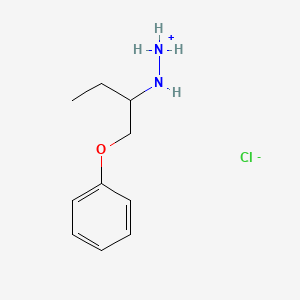
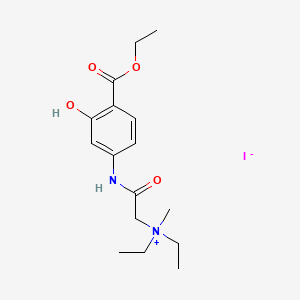
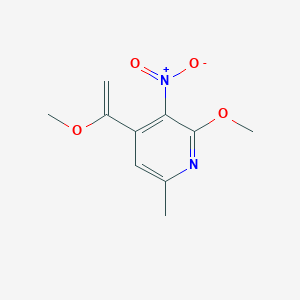
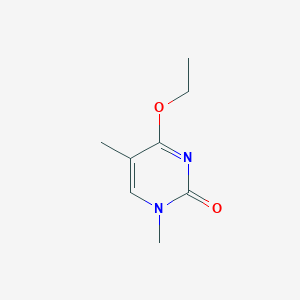



![2,5-Cyclohexadien-1-one, 2,6-dichloro-4-[(3-chloro-4-hydroxyphenyl)imino]-](/img/structure/B13761349.png)
